molecular formula C19H19N5 B3832229 N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline

N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline

Cat. No.: B3832229
M. Wt: 317.4 g/mol
InChI Key: GKBPONRNJFYWJU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline (CAS: 301319-13-1) is a heterocyclic compound featuring a triazolopyrimidine core fused with a dimethylaniline substituent. Its molecular formula is C₁₉H₂₁N₅, with an average molecular weight of 319.412 g/mol and a ChemSpider ID of 4683779 . The compound contains a 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine scaffold substituted at the 5-position with a phenyl group and at the 7-position with a para-dimethylaniline moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name

N,N-dimethyl-4-(5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-23(2)16-10-8-15(9-11-16)18-12-17(14-6-4-3-5-7-14)22-19-20-13-21-24(18)19/h3-13,18H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBPONRNJFYWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Aniline Moiety: The final step involves the coupling of the aniline derivative with the triazolopyrimidine core, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Triazolopyrimidine Derivatives

The triazolopyrimidine core is shared across several pharmacologically active compounds. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Activities Reference
Target Compound 5-Ph, 7-(N,N-dimethylaniline) Not explicitly reported; inferred stability from substituents
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Ph, 6-COOEt, 7-H High-yield synthesis (up to 92%) using green solvents; potential intermediate for drug discovery
p-Chloroaniline derivative (7f) 2-p-Cl-Ph, 7-aniline Antiproliferative activity (IC₅₀ = 92 nM against HeLa cells)
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide 5-Me, 6-NO₂, 7-oxo Redox-active; potential antimicrobial applications

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl in 7f) at the para position of the aniline moiety correlate with enhanced antiproliferative activity . The dimethyl group in the target compound may reduce hydrogen-bonding capacity, possibly diminishing biological activity compared to halogenated analogs.

Key Findings :

  • TMDP, a non-toxic, non-flammable additive, outperforms piperidine in safety and recyclability .
  • The target compound’s synthesis could benefit from green solvent systems (e.g., H₂O/EtOH), as demonstrated for analogous triazolopyrimidines .
Pharmacological and Physicochemical Properties

Limited data exist for the target compound, but comparisons with structurally related molecules reveal trends:

Property Target Compound Ethyl 5-amino-7-phenyl Derivative p-Chloroaniline Derivative (7f)
Molecular Weight 319.41 g/mol ~330–350 g/mol ~320–340 g/mol
Solubility Moderate (inferred) High (due to COOEt group) Low (hydrophobic Cl substituent)
Bioactivity Not reported Intermediate for drug discovery IC₅₀ = 92 nM (HeLa cells)
Thermal Stability High (inferred from TMDP-based synthesis) High (stable up to 150°C) Not reported

Inferences :

  • The dimethylaniline group may reduce aqueous solubility compared to carboxylate esters (e.g., ), but improve blood-brain barrier penetration.
  • Para-substituted phenyl groups (e.g., Cl, Me) enhance bioactivity in triazolopyrimidines, suggesting that the target compound’s phenyl group at position 5 could be optimized for specific targets .

Biological Activity

N,N-Dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties. The structure can be summarized as follows:

  • Chemical Formula : C16_{16}H18_{18}N6_{6}
  • Molecular Weight : 298.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral agent and its effects on different biological pathways.

Antiviral Activity

Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. For instance:

  • HIV Inhibition : Compounds similar to this compound have shown activity against HIV. In a study involving MT4 cells, certain derivatives demonstrated IC50_{50} values in the micromolar range against HIV-1 (IIIB strain), indicating potential as therapeutic agents against viral infections .

The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with specific molecular targets:

  • RNase H Inhibition : The compound has been shown to inhibit RNase H activity, which is crucial for viral replication. The IC50_{50} values for related compounds were reported between 0.8 µM and 20.5 µM depending on structural modifications .
  • Structural Modifications : Variations in the phenyl ring and substituents at specific positions significantly affect the potency of the compound. For example, introducing a catechol moiety at the C-2 position has been associated with enhanced RNase H inhibitory activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

Position Substituent Effect on Activity
C-2CatecholIncreased RNase H inhibition
C-5Methyl groupEssential for maintaining activity
C-7Phenyl ringCritical for interaction with target

This table summarizes key findings regarding how specific modifications influence the biological efficacy of the compound.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

  • Study on Antiviral Properties : A study published in Molecules evaluated various triazolo-pyrimidine derivatives for their antiviral activities against HIV. The results indicated that modifications at the phenyl ring could enhance or diminish antiviral efficacy .
  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines while maintaining selectivity for viral targets .
  • Pharmacological Reviews : Reviews on pyrimidine derivatives highlight their diverse pharmacological profiles including antimicrobial and anti-inflammatory properties . This suggests that this compound could possess additional therapeutic potentials beyond antiviral activities.

Q & A

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization of triazolopyrimidine derivatives?

  • Targeted modifications :
  • 5-Position : Introduce alkyl chains (e.g., -CH3_3) to enhance lipophilicity and blood-brain barrier penetration .
  • 7-Position : Add fluorophenyl groups to improve binding affinity to ATP pockets in kinase inhibitors .
  • Screening assays : Use molecular docking (AutoDock Vina) and in vitro kinase assays to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.